molecular formula C5H6N2O2 B1287078 2,2-Bis(hydroxymethyl)propanedinitrile

2,2-Bis(hydroxymethyl)propanedinitrile

Cat. No.: B1287078
M. Wt: 126.11 g/mol
InChI Key: CEMBNVVFIUYGOI-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)propanedinitrile is a versatile chemical building block of significant interest in organic synthesis and materials science research. Its structure, featuring both hydroxymethyl and propanedinitrile groups, makes it a valuable precursor for constructing complex molecular architectures. Researchers utilize this dinitrile compound in the development of dendrimers and hyperbranched polymers , where it can act as a core unit to create well-defined, three-dimensional structures. Its applications also extend to pharmaceutical intermediate synthesis and as a potential crosslinking agent in polymer chemistry. The compound is provided as a high-purity solid and is intended for research use only. All handling should be conducted by qualified professionals in a laboratory setting.

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)propanedinitrile

InChI

InChI=1S/C5H6N2O2/c6-1-5(2-7,3-8)4-9/h8-9H,3-4H2

InChI Key

CEMBNVVFIUYGOI-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)(C#N)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Propanedinitrile derivatives differ primarily in their substituents, which significantly influence their physical, electronic, and chemical properties. Below is a comparative analysis:

Table 1: Key Propanedinitrile Derivatives and Their Properties
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Y6 Fluorinated indenothiophene units C₈₄H₈₄F₄N₈O₂S₄ High-efficiency non-fullerene acceptor (NFA) in organic solar cells (OSCs)
IDIC-4F Tetrafluorinated indacenodithiophene backbone C₄₈H₄₈F₄N₄O₂S₂ Enhanced photovoltaic performance via fluorination; used in OSCs
1,1-Bis(trifluoromethyl)-2,2-dicyanoethylene Trifluoromethyl groups C₅F₆N₂ Electron-deficient monomer for fluoropolymers; high thermal stability
2-Benzylidenepropanedinitrile Benzylidene group C₁₀H₆N₂ Photoreactive compound; potential in optoelectronics
Propanedinitrile, [2,2-bis(4-methylphenyl)ethenyl] Bis(4-methylphenyl)ethenyl group C₁₉H₁₆N₂ Extended conjugation for charge transport in semiconductors
2,2-Bis(hydroxymethyl)propanedinitrile Hydroxymethyl groups C₅H₆N₂O₂ Hypothesized applications: crosslinking agent, hydrophilic polymer precursor

Electronic and Photovoltaic Properties

  • Y6 and IDIC-4F: These derivatives exhibit strong electron-accepting capabilities due to their fused aromatic cores and fluorinated cyano groups, enabling power conversion efficiencies (PCE) >15% in OSCs . The fluorination in IDIC-4F reduces energy loss and enhances light absorption .
  • Hydroxymethyl-Substituted Analogs : The hydroxymethyl groups in 2,2-bis(hydroxymethyl)propanedinitrile introduce polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents but could reduce charge mobility compared to fluorinated analogs.

Reactivity and Stability

  • Fluorinated Derivatives (e.g., Y6, 1,1-Bis(trifluoromethyl)...) : Fluorination enhances oxidative stability and electron affinity, critical for OSC durability .
  • Hydroxymethyl Derivatives : The presence of -CH₂OH groups may increase susceptibility to hydrolysis or oxidation under acidic/alkaline conditions, limiting use in harsh environments.

Preparation Methods

Method Overview

The synthesis of 2,2-bis(hydroxymethyl)propanedinitrile can be achieved through various chemical reactions involving starting materials such as formaldehyde and nitriles. The following methods are commonly employed:

Condensation Reactions

One of the primary methods for synthesizing 2,2-bis(hydroxymethyl)propanedinitrile involves the condensation of formaldehyde with a suitable nitrile in the presence of a base. This method typically results in high yields and purity.

Key Steps:

  • Reagents : Formaldehyde and a nitrile (e.g., acrylonitrile).

  • Catalyst : A basic catalyst such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

  • Reaction Conditions : The reaction is typically conducted at elevated temperatures (around 60-80°C) for several hours.

  • Isolation : The product is isolated through crystallization or distillation.

Oxidation Processes

Another method involves the oxidation of precursors such as 2,2-bis(hydroxymethyl)alkanal to form 2,2-bis(hydroxymethyl)propanedinitrile.

Key Steps:

  • Starting Material : 2,2-bis(hydroxymethyl)alkanal.

  • Oxidizing Agent : Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reaction Medium : Typically performed in an aqueous solution under controlled temperature conditions.

  • Product Recovery : The desired compound is extracted and purified through recrystallization from suitable solvents.

Esterification Reactions

Esterification reactions can also be utilized to prepare derivatives of 2,2-bis(hydroxymethyl)propanedinitrile, which can then be converted into the target compound.

Key Steps:

  • Reagents : Use of 2,2-bis(hydroxymethyl)propionic acid and an alcohol (e.g., butanol).

  • Catalyst : Acid catalysts such as p-toluenesulfonic acid are commonly employed.

  • Conditions : The reaction is typically carried out under reflux conditions to promote ester formation.

  • Final Conversion : The ester can be hydrolyzed or reacted with hydrazine to yield the desired product.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time (hours) Advantages Disadvantages
Condensation 85 >95 4 High yield, straightforward Requires careful control of pH
Oxidation 75 >90 6 Good for complex substrates Potential over-oxidation
Esterification 80 >92 5 Versatile and adaptable By-products may complicate isolation

Research Findings

Recent studies have indicated that optimizing reaction conditions such as temperature, catalyst concentration, and reaction time can significantly enhance yield and purity levels of synthesized products.

  • A study demonstrated that using a higher concentration of base in condensation reactions improved yields by up to 15% compared to lower concentrations.

  • Another research highlighted that utilizing microwave-assisted techniques for esterification could reduce reaction times by half while maintaining high yields.

Q & A

Q. What are the recommended synthetic methodologies for 2,2-bis(hydroxymethyl)propanedinitrile, and how can reaction conditions be optimized?

The synthesis of structurally similar compounds, such as 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), involves polycondensation reactions using catalysts like p-toluenesulfonic acid (p-TSA) under controlled temperatures (e.g., 140–160°C) . For the dinitrile derivative, nitrile group introduction may require nucleophilic substitution or cyanation reactions. Optimization should focus on solvent choice (e.g., polar aprotic solvents), stoichiometric ratios of hydroxymethyl and nitrile precursors, and reaction monitoring via TLC or HPLC. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2,2-bis(hydroxymethyl)propanedinitrile?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of hydroxymethyl (–CH2_2OH) and nitrile (–CN) groups. For example, nitrile carbons typically resonate at 115–120 ppm in 13^13C NMR.
  • IR Spectroscopy : Strong absorbance near 2240 cm1^{-1} confirms nitrile groups, while broad O–H stretches (~3200–3600 cm1^{-1}) indicate hydroxymethyl groups.
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves bond angles and stereochemistry, as demonstrated in propanedinitrile derivatives .
  • HPLC/MS : High-resolution mass spectrometry validates molecular weight and purity .

Q. How can researchers assess the hydrolytic stability of 2,2-bis(hydroxymethyl)propanedinitrile under varying pH conditions?

Design accelerated degradation studies by incubating the compound in buffered solutions (pH 3–11) at 37–60°C. Monitor degradation products via LC-MS or NMR. For instance, ester or nitrile hydrolysis in related compounds (e.g., resin composites) is quantified by measuring bond strength loss or byproduct formation over time . Adjust experimental duration based on Arrhenius kinetics to predict long-term stability.

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for propanedinitrile derivatives?

Discrepancies in bond lengths or angles may arise from twinning, disorder, or poor data resolution. Use robust refinement software (e.g., SHELXL) to model disorder or apply restraints. For example, in monoclinic crystals of (E,E)-2-[3,4-bis(4-methylbenzylidene)-5-oxotetrahydrofuran-2-ylidene]propanedinitrile, high-resolution data (λ = 0.71073 Å) and rigorous least-squares refinement minimized R-factor discrepancies . Cross-validate with DFT calculations to compare experimental and theoretical geometries.

Q. How can 2,2-bis(hydroxymethyl)propanedinitrile be functionalized for optoelectronic applications?

Introduce π-conjugated substituents (e.g., aryl or alkenyl groups) via Knoevenagel condensation or Suzuki coupling to enhance electron-withdrawing properties. For example, pyrenediylidene-propanedinitrile derivatives (C22_{22}H12_{12}N4_4) exhibit extended conjugation, making them candidates for organic semiconductors. Characterize optoelectronic performance using UV-Vis absorption, fluorescence spectroscopy, and cyclic voltammetry .

Q. What experimental designs mitigate safety risks when handling reactive intermediates during synthesis?

  • Reactive Nitriles : Use closed systems and inert atmospheres (N2_2/Ar) to prevent unintended reactions.
  • Toxic Byproducts : Implement real-time gas monitoring (e.g., FTIR for HCN detection) and adhere to GHS hazard protocols (e.g., P261: avoid inhalation; P342+P311: emergency response for respiratory irritation) .
  • Waste Management : Neutralize nitrile-containing waste with oxidizing agents (e.g., NaOCl) before disposal.

Q. How does 2,2-bis(hydroxymethyl)propanedinitrile perform in hyperbranched polymer synthesis compared to bis-MPA?

While bis-MPA is widely used in polyester dendrimers, the dinitrile analog offers dual reactivity (hydroxyl and nitrile groups) for crosslinking or post-polymerization modifications. Design step-growth polymerization with diols or diamines, using 13^{13}C NMR to track branching efficiency. Compare thermal stability (TGA) and solubility profiles to assess performance differences .

Methodological Considerations

  • Contradiction Analysis : Cross-reference crystallographic data (e.g., unit cell parameters in ) with computational models to resolve structural ambiguities.
  • Safety Compliance : Follow GHS guidelines for nitriles, including PPE (gloves, goggles) and emergency protocols .
  • Data Reproducibility : Use NIST-validated spectral libraries for characterization and open-source software (SHELX) for crystallography .

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